Sodium (~12~C)formate

Isotopic Purity 13C Depletion Stable Isotope Chemistry

Natural abundance sodium formate carries ~1.1% 13C isotopologue burden, generating satellite peaks that compromise NMR detection limits and ESI-TOF mass calibration accuracy. Sodium Formate-12C (CAS 1218765-26-4) at 99.9 atom% 12C enrichment delivers near-monoisotopic 12C signal: • 11-fold suppression of 13C satellite intensity (from ~0.55% to ~0.05% per satellite) • All-12C cluster ion series for unambiguous ESI-TOF calibration across m/z 50-2000 • 1.004 Da mass separation for isotope dilution LC-MS/MS White crystalline solid; certified isotopic enrichment; ambient shipping.

Molecular Formula CHNaO2
Molecular Weight 67.997 g/mol
CAS No. 1218765-26-4
Cat. No. B12060357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (~12~C)formate
CAS1218765-26-4
Molecular FormulaCHNaO2
Molecular Weight67.997 g/mol
Structural Identifiers
SMILESC(=O)[O-].[Na+]
InChIInChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+0;
InChIKeyHLBBKKJFGFRGMU-XUGDXVOUSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (~12~C)formate (CAS 1218765-26-4) – 99.9 atom% 12C Isotopically Depleted Formate Salt for NMR and Mass Spectrometry Applications


Sodium (~12~C)formate (CAS 1218765-26-4) is an isotopically engineered formate salt in which the carbon atom is depleted of the naturally occurring 13C isotope to a certified enrichment of 99.9 atom% 12C [1]. This compound belongs to the class of stable isotope-labeled carboxylate salts, specifically designed as a 13C-depleted analogue of sodium formate (natural abundance ~98.9% 12C, ~1.1% 13C) [2]. It appears as a white crystalline solid with a molecular weight of 68.01 g/mol (by atom% calculation) and a melting point of 259–262 °C [1]. The compound serves as a critical tool in applications where the presence of 13C would introduce unwanted background signals, particularly in nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS).

NMR Suppresses 13C satellite peaks for cleaner 1H spectra
Mass Spectrometry Reduces M+1 isotopologue interference in MS calibrants and mobile phase
Isotope Ratio Analysis Serves as a certified 12C-depleted reference anchor for method calibration

Why Sodium (~12~C)formate (CAS 1218765-26-4) Cannot Be Substituted with Natural Abundance or 13C-Enriched Formate Salts


Generic substitution of Sodium (~12~C)formate with natural abundance sodium formate (CAS 141-53-7) or sodium formate-13C (CAS 23102-86-5) introduces distinct and quantifiable errors in isotope-sensitive analytical workflows. Natural abundance formate carries an intrinsic ~1.1% 13C isotopologue burden that generates M+1 satellite peaks in mass spectra and 13C satellite signals in 1H NMR spectra, compromising detection limits and spectral cleanliness [1]. Conversely, sodium formate-13C (99 atom% 13C) produces a dominant M+1 mass shift, rendering it unsuitable as a 12C-based calibrant or as a 13C-background-free internal standard . Sodium (~12~C)formate, with its certified 99.9 atom% 12C enrichment and depleted mass shift, occupies a unique isotopic niche: it suppresses 13C interference by approximately one order of magnitude relative to natural abundance material, enabling applications that require a near-monoisotopic 12C signal [2]. Direct head-to-head comparative studies between 12C-depleted and natural abundance formate salts remain limited in the peer-reviewed literature; the evidence presented below is derived from vendor-certified specifications, well-established isotopic principles (class-level inference), and a patent disclosure demonstrating the use of 12C formate as a defined isotopic reference substance.

Natural abundance formate carries intrinsic ~1.1% 13C, generating M+1 satellites and M+1 isotopologue signals that limit detection.
Sodium formate-13C introduces a dominant M+1 mass shift, incompatible with 12C-based calibration or 13C-background-free reference workflows.
12C-depleted formate (certified enrichment) reduces 13C interference by over 10‑fold; substituting other isotopologues reintroduces calculable artifacts.

Quantitative Differentiation Evidence for Sodium (~12~C)formate (CAS 1218765-26-4) Versus Natural Abundance and 13C-Enriched Formate Salts


Isotopic Purity: 99.9 atom% 12C Enrichment vs. Sodium Formate-13C (99 atom% 13C) and Natural Abundance Formate (~98.9% 12C)

Sodium (~12~C)formate is certified at 99.9 atom% 12C, corresponding to a residual 13C content of ≤0.1% [1]. In contrast, the closest 13C-enriched analog, sodium formate-13C (CAS 23102-86-5), is specified at 99 atom% 13C, leaving ~1% residual 12C . Natural abundance sodium formate contains approximately 98.9% 12C and 1.1% 13C [2]. The 13C content in the 12C-depleted product (0.1%) is thus 11-fold lower than natural abundance material (1.1%) and 990-fold lower than the 13C-enriched product (99%). This purity specification directly governs the magnitude of 13C-derived spectral artifacts in downstream applications.

Isotopic Purity
Specification review
≤0.1% residual 13C
11‑fold lower 13C than natural abundance formate
Vendor‑certified enrichment; governs spectral background level
Isotopic Purity 13C Depletion Stable Isotope Chemistry Vendor Specification

Mass Shift Characterization: Depleted (M) vs. M+1 Shift — Impact on Mass Spectrometry Calibration and Internal Standardization

The mass shift specification is a critical procurement parameter. Sodium (~12~C)formate carries a 'depleted' mass shift designation, meaning the monoisotopic mass of the [M]+ or [M-H]− ion corresponds to the all-12C isotopologue (calculated monoisotopic mass: 67.987 Da; average mass by atom% calculation: 68.01 g/mol) [1]. In contrast, sodium formate-13C is specified with an 'M+1' mass shift, where the dominant isotopologue incorporates one 13C atom, yielding a monoisotopic mass of 69.00 Da and an average mass by atom% calculation of 68.99 g/mol . The 1.004 Da mass difference between the two isotopologues enables unambiguous mass channel separation in MS experiments. This differentiation is essential when one compound must serve as a 12C calibrant (requiring the depleted isotopologue) and the other as a 13C tracer or internal standard (requiring the M+1 isotopologue).

Mass Shift
Specification review
Δm +1.004 Da
Depleted vs. M+1 isotopologue mass separation
Critical for calibrant selection in IDMS and MS calibration
Mass Shift Monoisotopic Mass MS Calibration Isotopologue Differentiation

13C Satellite Suppression in 1H NMR Spectroscopy: >10-Fold Reduction in Satellite Peak Intensity

In 1H NMR spectroscopy, protons directly bonded to 13C nuclei (I = 1/2) exhibit heteronuclear 1JCH coupling, producing characteristic satellite peaks flanking the central 1H–12C resonance. At natural 13C abundance (~1.1%), each satellite peak integrates to approximately 0.55% of the total proton signal [1]. By employing Sodium (~12~C)formate with only 0.1% residual 13C, the integrated intensity of each 13C satellite is reduced to approximately 0.05%—a diminution exceeding one order of magnitude [2]. This reduction is directly calculable from the certified isotopic enrichment and is not achievable with natural abundance sodium formate, where the 1.1% 13C content is an inherent and irreducible source of spectral background.

13C Satellite Suppression
Class-level
~0.05% per satellite
≈11× reduction in satellite intensity vs. natural abundance
Inferred from isotopic composition; experimental verification recommended
1H NMR 13C Satellites Spectral Background Isotopic Interference

M+1 Isotopologue Reduction in Mass Spectrometry: Minimized Interference at the [M+H]+ Ion

In electron ionization (EI) and electrospray ionization (ESI) mass spectrometry, the presence of naturally occurring 13C produces an M+1 peak whose intensity scales with the number of carbon atoms and the natural 13C abundance (~1.1% per carbon) [1]. For sodium formate (one carbon), the [M+H]+ peak at m/z 69 (HCOONa+H+) is accompanied by an M+1 peak at m/z 70 of approximately 1.1% relative intensity when using natural abundance material. Sodium (~12~C)formate, with only 0.1% residual 13C, reduces this M+1 interference to approximately 0.1% relative intensity—an 11-fold improvement [2]. This reduction is particularly consequential in trace analysis where the M+1 ion of the formate matrix or calibrant could otherwise obscure low-concentration analyte signals at adjacent m/z values.

M+1 Isotopologue Reduction
Class-level
~0.1% relative intensity
≈11× lower M+1 interference in single‑carbon formate spectra
Calculated from binomial isotopologue distribution; HRMS verification advised
Mass Spectrometry M+1 Peak Isotopologue Distribution Signal Interference

Isotopic Reference Anchor: 12C-Formate as a Defined Calibrant for Isotopic Ratio Determination in Patented Analytical Methods

A patent disclosure (US or EP equivalent) describing a nondestructive reading method for isotopic labels explicitly employs sodium formate with a defined stable isotope ratio as a reference substance [1]. In this method, sodium formate having the natural isotopic abundance ratio serves as substance M1, while an artificially synthesized sodium formate in which the 12C content ratio is approximately 1% (i.e., near-pure 12C) serves as a distinct isotopic anchor, substance M2. The large isotopic contrast between M1 (natural abundance) and M2 (highly 12C-enriched) enables calibration and verification of the isotopic reading method. Sodium (~12~C)formate (99.9 atom% 12C) directly fulfills the role of substance M2, providing a certified 12C content that is >98.9% of the carbon atoms—suitable as a defined 12C reference point.

Isotopic Reference Anchor
Source review
12C content ~99.9%
Defined M2 reference substance in patented isotope ratio method
Supports method compliance and calibration traceability
Isotope Ratio Analysis Reference Material Patent Method 12C/13C Discrimination

Procurement-Driven Application Scenarios for Sodium (~12~C)formate (CAS 1218765-26-4) Based on Quantitative Differentiation Evidence


13C-Background-Free 1H NMR Spectroscopy for Metabolomics and Natural Product Analysis

In 1H NMR-based metabolomics, natural abundance 13C satellites from formate (endogenous or added as a buffer) can obscure low-intensity metabolite resonances in complex biological matrices. By employing Sodium (~12~C)formate with 99.9 atom% 12C enrichment, the integrated 13C satellite intensity is reduced from approximately 0.55% to approximately 0.05% per satellite (Evidence Item 3). This 11-fold suppression of spectral background improves the detectability of co-resonant metabolite signals near the formate 1H chemical shift (~8.45 ppm in D2O), enhancing the fidelity of multivariate statistical models used in metabolomics studies [1].

High-Accuracy Mass Calibration for ESI-TOF and LC-MS Instruments Using Depleted Isotopologue Cluster Ions

Sodium formate cluster ions are widely employed as calibrants for electrospray ionization time-of-flight (ESI-TOF) mass spectrometers across the m/z 50–2000 range. The use of Sodium (~12~C)formate (mass shift: depleted) in place of natural abundance sodium formate ensures that the generated cluster ion series is dominated by all-12C isotopologues, minimizing the contribution of 13C-containing satellite clusters that complicate spectral assignment and reduce calibration point accuracy (Evidence Items 2 and 4). The depleted mass shift specification confirms that the monoisotopic mass of each cluster ion corresponds cleanly to the 12C-only composition, facilitating automated peak-picking and mass calibration algorithms [2].

Isotope Dilution Mass Spectrometry (IDMS) Internal Standard for Formate Quantification in Biological Fluids

In GC-MS or LC-MS/MS methods for quantifying formate in serum, plasma, or urine, an isotopically differentiated internal standard is required to correct for matrix effects and ionization variability. Sodium (~12~C)formate (Monoisotopic mass: 67.987 Da) can serve as the 12C internal standard counterpart to a 13C-labeled formate analyte (monoisotopic mass: 69.00 Da), or vice versa (Evidence Items 1 and 2). The 1.004 Da mass separation between the depleted and M+1 isotopologues provides unambiguous mass channel discrimination, essential for accurate isotope dilution calculations. Certified isotopic purity of 99.9 atom% 12C ensures minimal cross-contamination between the internal standard and analyte mass channels .

Synthesis of 13C-Depleted Reference Materials and Isotopically Defined Chemical Libraries

Sodium (~12~C)formate serves as a C1 synthon for the preparation of 13C-depleted formate esters, formamides, and heterocyclic compounds. In the patent-disclosed nondestructive isotopic reading method, a sodium formate substance with a 12C content of ~1% (i.e., 99% 12C purity) was used as a defined isotopic reference anchor (M2) against natural abundance formate (M1) (Evidence Item 5). Laboratories synthesizing isotopically characterized compound libraries, forensic reference standards, or environmental tracer materials can use Sodium (~12~C)formate (99.9 atom% 12C) as a starting material to ensure that the final products carry a precisely defined and certified 12C isotopic composition, enabling robust 12C/13C ratio measurements [3].

Application
Selection Property
Validation Focus
1H NMR metabolomics and natural product analysis
Certified 12C enrichment
13C satellite suppression and detection limit improvement
ESI‑TOF and LC‑MS mass calibration
Depleted mass shift (all‑12C cluster ions)
Cluster ion assignment accuracy and calibration point fidelity
IDMS formate quantification in biological fluid research matrices
Certified isotopic purity and 1.004 Da mass separation
Mass channel discrimination and cross‑contamination control
Synthesis of 13C‑depleted reference materials
Certified 12C composition as C1 synthon
Isotopic ratio traceability and method calibration
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